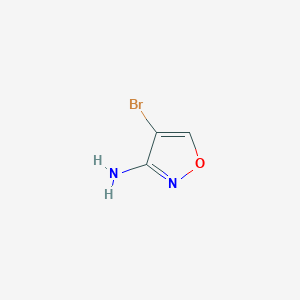

4-Bromoisoxazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c4-2-1-7-6-3(2)5/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQGCMMJSSSNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromoisoxazol-3-amine chemical properties and structure

An In-Depth Technical Guide to 4-Bromoisoxazol-3-amine: Properties, Synthesis, and Applications

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system is a cornerstone of heterocyclic chemistry, prized for its unique electronic properties and its prevalence in a wide array of biologically active compounds.[1][2] As a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole moiety serves as a versatile pharmacophore and a synthetically tractable building block in medicinal chemistry.[1][2] Its derivatives are found in numerous pharmaceuticals, including the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole.[2] The weak N-O bond is a key structural feature, predisposing the ring to cleavage reactions that can be exploited in synthetic design or can be relevant to its mechanism of action in biological systems.[1]

This guide focuses on a specific, functionalized derivative: This compound (CAS No: 1519318-68-3). This molecule is of particular interest to researchers in drug discovery due to its trifunctional nature: a nucleophilic amino group, a synthetically versatile bromine atom suitable for cross-coupling reactions, and the isoxazole core itself. This combination of features makes it an attractive starting point for the synthesis of compound libraries aimed at identifying novel therapeutic agents.

Section 1: Core Chemical Properties and Structure

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section outlines the key identifiers, physicochemical characteristics, and structural features of this compound.

Chemical Identity and Computed Properties

The essential identification and computed physicochemical data for this compound are summarized below. These parameters are critical for experimental design, including solvent selection, reaction condition optimization, and preliminary assessment of drug-like properties.

| Property | Value | Source |

| IUPAC Name | 4-bromo-1,2-oxazol-3-amine | PubChem[3] |

| Synonyms | 3-Amino-4-bromoisoxazole, 4-bromo-3-aminoisoxazole | PubChem[3] |

| CAS Number | 1519318-68-3 | ChemicalBook[4] |

| Molecular Formula | C₃H₃BrN₂O | PubChem[3] |

| Molecular Weight | 162.97 g/mol | PubChem[3] |

| XLogP3 | 0.7 | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 3 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

Structural Elucidation

The structure of this compound consists of a 5-membered isoxazole ring substituted with an amino group at position 3 and a bromine atom at position 4.

2D Structure:

(Representation of this compound)

The isoxazole ring is aromatic, which imparts planarity and stability to the core structure. Molecular modeling studies on related 4-bromoisoxazoles suggest that substituents can influence the overall planarity, but the core ring remains largely flat.[5] The amino group at C3 and the bromine at C4 are key handles for synthetic modification, a topic explored further in Section 3.

Section 2: Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and purity assessment. While a comprehensive experimental dataset for this specific molecule is not widely published, we can predict its characteristic spectral features based on its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

-

¹H NMR: The molecule has two distinct proton environments: the single proton on the isoxazole ring (at C5) and the two protons of the primary amine.

-

The C5-H proton is expected to appear as a singlet in the aromatic region of the spectrum.

-

The -NH₂ protons will also typically appear as a singlet, though the chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.[6] Addition of D₂O should cause the amine proton signal to disappear, a common technique for identifying -NH and -OH peaks.[6]

-

-

¹³C NMR: The isoxazole ring contains three carbon atoms.

-

C3: This carbon, bonded to the amino group, will be significantly influenced by the nitrogen atom.

-

C4: Bonded to the bromine atom, its chemical shift will be characteristic of a carbon bearing a halogen. Studies on related 3,5-diaryl-4-bromoisoxazoles show that the C4 chemical shift is a sensitive probe of the electronic environment.[5]

-

C5: This carbon, bonded to the sole ring proton, will appear in the typical aromatic carbon region.

-

| Predicted Spectroscopic Data | |

| ¹H NMR | C5-H: Singlet, downfield. NH₂: Broad singlet, variable shift (exchangeable with D₂O).[6] |

| ¹³C NMR | Three distinct signals expected for C3, C4, and C5 of the isoxazole ring.[5] |

| Infrared (IR) | N-H stretching: Two bands in the 3500-3300 cm⁻¹ region (asymmetric and symmetric for primary amine).[6] N-H bending: Absorption around 1650-1580 cm⁻¹. C=N stretching: Characteristic band for the isoxazole ring. C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions will be from the primary amine and the isoxazole ring. Primary amines are characterized by two N-H stretching bands (one symmetric, one asymmetric) in the 3500-3300 cm⁻¹ region.[6]

Section 3: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are what make it a valuable building block for medicinal chemists.

Synthetic Pathway

While multiple routes to substituted isoxazoles exist, a common and effective strategy for synthesizing 3-aminoisoxazoles involves a two-step sequence starting from a more saturated precursor, the isoxazoline.[7] This approach offers good control over regioselectivity and functional group tolerance.

Caption: General synthetic workflow for 3-aminoisoxazoles.

Experimental Protocol: Synthesis of 3-Aminoisoxazoles

The following is a generalized protocol based on methodologies for the synthesis of 3-aminoisoxazoles from 3-bromoisoxazoline precursors.[7]

Step 1: Amination of 3-Bromoisoxazoline

-

Rationale: This step involves the nucleophilic displacement of the bromine atom at the 3-position of an isoxazoline ring. Using an amine nucleophile introduces the desired amino functionality.

-

Procedure:

-

Dissolve the 3-bromoisoxazoline precursor in a suitable organic solvent (e.g., Dichloromethane or THF).[7]

-

Add a base (e.g., sodium bicarbonate or triethylamine) to neutralize the HBr formed during the reaction.[7]

-

Introduce the amine source (e.g., a solution of ammonia in an organic solvent, or a protected amine equivalent).

-

Stir the reaction mixture at room temperature until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting material.

-

Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to yield the crude 3-aminoisoxazoline intermediate.

-

Step 2: Oxidation to 3-Aminoisoxazole

-

Rationale: The isoxazoline intermediate is not aromatic. An oxidation step is required to introduce a double bond into the ring, forming the stable, aromatic isoxazole system. This aromatization is often a key step for achieving the desired biological activity.[7]

-

Procedure:

-

Dissolve the crude 3-aminoisoxazoline from the previous step in an appropriate solvent.

-

Treat the solution with a suitable oxidizing agent. The choice of oxidant is crucial and must be compatible with the functional groups present.

-

Monitor the reaction for completion.

-

Upon completion, quench the reaction and perform an extractive workup.

-

Purify the final product, this compound, using column chromatography or recrystallization.

-

Chemical Reactivity

The utility of this compound stems from the distinct reactivity of its functional groups.

Caption: Key reactivity sites on this compound.

-

The Amino Group: As a primary amine, this group is nucleophilic and can readily undergo standard amine reactions such as acylation (to form amides), alkylation, and reductive amination.[8]

-

The Bromo Group: The bromine atom at C4 is a powerful synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkyne groups, providing a straightforward path to molecular diversification, which is a cornerstone of modern drug discovery.

-

The Isoxazole Ring: The N-O bond of the isoxazole ring is relatively weak and can be cleaved under reductive conditions. This reactivity can be used strategically in synthesis to unmask other functional groups.

Section 4: Applications in Medicinal Chemistry

Isoxazole-containing compounds have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] The value of this compound lies in its potential as a scaffold to build novel molecules targeting these disease areas.

-

Scaffold for Library Synthesis: The dual functionality of the amino and bromo groups allows for orthogonal chemical modifications. A research program could, for example, first perform a Suzuki coupling at the C4 position to install a series of aromatic groups, and then acylate the C3-amino group with a diverse set of carboxylic acids, rapidly generating a large library of related compounds for biological screening.

-

Bioisostere: The isoxazole ring is often used as a bioisostere for other functional groups, such as carboxylates or amides, to improve pharmacokinetic properties like metabolic stability or cell permeability.

The development of novel drugs targeting essential bacterial enzymes like DNA gyrase is a critical area of research, and heterocyclic compounds are frequently explored for this purpose.[9] The structural motifs present in this compound make it a relevant starting point for designing inhibitors of such targets.

Section 5: Safety and Handling

| GHS Hazard Information (Predicted) | |

| Pictograms | Warning |

| Hazard Statements | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[10] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11] |

Handling and Storage Recommendations:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid generating dust.[10]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C3H3BrN2O | CID 79557804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1519318-68-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

- 9. mdpi.com [mdpi.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Bromoisoxazol-3-amine: A Key Building Block in Modern Drug Discovery

For Immediate Release

Central Core Directive: This technical guide provides an in-depth analysis of 4-Bromoisoxazol-3-amine, a pivotal heterocyclic intermediate for researchers, scientists, and drug development professionals. This document deviates from rigid templates to offer a comprehensive, application-focused narrative grounded in scientific integrity.

Core Identification: IUPAC Nomenclature and CAS Registry

IUPAC Name: 4-bromo-1,2-oxazol-3-amine[1] CAS Number: 1519318-68-3[1]

| Identifier | Value |

| IUPAC Name | 4-bromo-1,2-oxazol-3-amine |

| CAS Number | 1519318-68-3 |

| Molecular Formula | C₃H₃BrN₂O |

| Molecular Weight | 162.97 g/mol |

| Canonical SMILES | C1=C(C(=NO1)N)Br |

Strategic Importance in Medicinal Chemistry

This compound is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry. The isoxazole core is a recognized pharmacophore present in numerous biologically active compounds and approved drugs.[2] The strategic placement of a bromine atom at the 4-position and an amine group at the 3-position provides two reactive handles for molecular elaboration, making it a valuable building block for the synthesis of diverse compound libraries.

The inherent reactivity of the bromo and amino substituents allows for a range of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and amide bond formation. These reactions are fundamental in the construction of complex molecules with tailored pharmacological profiles.

Synthesis and Chemical Reactivity

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methodologies for related 3-aminoisoxazoles. A plausible and efficient synthetic strategy involves a two-step process starting from a suitable precursor.

A novel and effective method for the synthesis of 3-amino-5-substituted-isoxazoles has been described, which can be adapted for the synthesis of this compound. This process involves the reaction of readily available 3-bromoisoxazolines with amines in the presence of a base to yield 3-aminoisoxazolines, followed by an oxidation step to furnish the desired 3-aminoisoxazoles in high yields.[3]

General Synthetic Workflow

Caption: Generalized synthetic workflow for 3-aminoisoxazoles.

Key Chemical Transformations

The utility of this compound as a synthetic intermediate is demonstrated by its participation in key chemical reactions:

-

Suzuki-Miyaura Cross-Coupling: The bromine atom at the 4-position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

-

Buchwald-Hartwig Amination: The bromo substituent can also undergo palladium-catalyzed C-N bond formation, providing access to a range of N-arylated and N-heteroarylated derivatives.

-

Amide Bond Formation: The primary amine at the 3-position serves as a nucleophile for acylation reactions with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents), leading to the formation of amide derivatives.

Biological Significance: A Scaffold for BRD4 Inhibitors

A growing body of evidence highlights the isoxazole scaffold as a key pharmacophore in the design of inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[4][5][6] BRD4 is a critical epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, playing a pivotal role in the regulation of gene transcription. Dysregulation of BRD4 activity is implicated in the pathogenesis of various cancers and inflammatory diseases.

The 3,5-dimethylisoxazole moiety, in particular, has been identified as an effective mimic of acetylated lysine, binding to the active site of BRD4.[7][8] This interaction is characterized by the formation of a crucial hydrogen bond between the isoxazole nitrogen and the side chain of asparagine 140 (Asn140) in the BRD4 binding pocket, along with a water-mediated hydrogen bond to tyrosine 97 (Tyr97).[7]

While direct inhibitory data for this compound on BRD4 is not yet publicly available, its structural similarity to known isoxazole-based BRD4 inhibitors makes it a highly attractive starting point for the development of novel and potent BET inhibitors. The bromo and amino functionalities provide ideal vectors for the introduction of substituents that can enhance binding affinity and selectivity.

BRD4 Signaling Pathway and Point of Inhibition

Caption: Inhibition of BRD4-mediated transcription by isoxazole derivatives.

Experimental Protocols: Application in Synthesis

The true value of a building block is demonstrated in its application. The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction utilizing a bromo-heterocyclic amine, which can be adapted for this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

Objective: To couple an arylboronic acid to the 4-position of the isoxazole ring.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Degassed water

Procedure:

-

To a dry reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Seal the vessel and establish an inert atmosphere (e.g., by evacuating and backfilling with nitrogen or argon).

-

Add the degassed solvent system (e.g., a mixture of dioxane and water).

-

Stir the reaction mixture vigorously and heat to the appropriate temperature (typically 80-100 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxidation. An inert atmosphere is crucial to prevent catalyst deactivation and ensure efficient catalytic turnover.

-

Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center. The choice of base can significantly impact the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic reactants and the inorganic base. Degassing the solvents removes dissolved oxygen.

Conclusion and Future Outlook

This compound is a high-value building block with significant potential in drug discovery and development. Its versatile reactivity and the established biological importance of the isoxazole scaffold, particularly in the context of BRD4 inhibition, position it as a key intermediate for the synthesis of next-generation therapeutics. Further exploration of its synthesis and reactivity will undoubtedly lead to the discovery of novel compounds with potent and selective pharmacological activities.

References

- 1. This compound | C3H3BrN2O | CID 79557804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of 3-amino-4-bromoisoxazole

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Amino-4-bromoisoxazole

Abstract

This technical guide provides a comprehensive examination of 3-amino-4-bromoisoxazole, a heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. As a functionalized building block, its unique arrangement of an amino group and a bromine atom on the isoxazole core presents a versatile scaffold for the development of novel therapeutic agents and complex molecular architectures. This document details the compound's fundamental physicochemical and spectroscopic properties, explores established synthetic routes and inherent reactivity, discusses its applications in drug discovery, and outlines critical safety and handling protocols. The content is structured to serve as an essential resource for researchers, chemists, and drug development professionals, synthesizing technical data with practical, field-proven insights.

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. It is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antipsychotic Risperidone.[1] The isoxazole moiety's metabolic stability, ability to engage in hydrogen bonding, and dipolar nature contribute to its favorable pharmacokinetic and pharmacodynamic profiles.

3-Amino-4-bromoisoxazole emerges as a particularly valuable derivative. The presence of a nucleophilic amino group at the 3-position and an electrophilic bromine atom at the 4-position provides orthogonal handles for subsequent chemical modifications. This dual functionality allows for regioselective reactions, making it an ideal intermediate for constructing diverse compound libraries and serving as a key precursor for antibacterial sulfonamide compounds.[2] This guide aims to consolidate the known properties and scientific context of this important molecule.

Physicochemical and Structural Properties

The foundational characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. The properties of 3-amino-4-bromoisoxazole are summarized below.

Caption: 2D Structure of 3-amino-4-bromoisoxazole.

Table 1: Core Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-bromo-1,2-oxazol-3-amine | [3] |

| Molecular Formula | C₃H₃BrN₂O | [3] |

| Molecular Weight | 162.97 g/mol | [3] |

| Canonical SMILES | C1=C(C(=NO1)N)Br | [3] |

| InChIKey | UHQGCMMJSSSNMX-UHFFFAOYSA-N | [3] |

| Physical Form | Solid (predicted) |

| Melting Point | Data not available. The related 3-amino-4-bromo-5-methylisoxazole melts at 69-79°C. |[4] |

Table 2: Computed Physicochemical Data

| Property | Value | Source |

|---|---|---|

| XLogP3 | 0.7 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Polar Surface Area | 52.1 Ų |[3] |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structural verification and purity assessment. While comprehensive experimental spectra for 3-amino-4-bromoisoxazole are not widely published, this section outlines the expected spectral characteristics and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the C5-H proton. The chemical shift would be influenced by the adjacent oxygen and the double bond. A second, broader signal corresponding to the two protons of the amino (-NH₂) group would also be present.

-

¹³C NMR: The carbon NMR spectrum would display three distinct signals for the three carbon atoms of the isoxazole ring, with their chemical shifts determined by their electronic environment (i.e., attachment to nitrogen, oxygen, or bromine).

-

Sample Preparation: Accurately weigh 5-10 mg of the solid 3-amino-4-bromoisoxazole sample.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Ensure complete dissolution.

-

Transfer: Carefully transfer the clear solution into a 5 mm NMR tube, avoiding any particulate matter.

-

Data Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum using standard parameters for ¹H and ¹³C nuclei. A typical experiment involves shimming the magnetic field for homogeneity, tuning the probe, setting the appropriate pulse sequence, and acquiring the free induction decay (FID).

-

Data Processing: Perform a Fourier transform on the FID. The resulting spectrum should be phase-corrected and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For the related 3-amino-4-bromo-5-methylisoxazole, an experimental spectrum is available.[5]

-

Expected Absorption Bands:

-

~3400-3200 cm⁻¹: N-H stretching vibrations (asymmetric and symmetric) of the primary amine group.

-

~1650-1600 cm⁻¹: C=N stretching of the isoxazole ring.

-

~1600-1550 cm⁻¹: N-H scissoring (bending) vibration.

-

~1450-1350 cm⁻¹: C-N stretching vibration.

-

~700-500 cm⁻¹: C-Br stretching vibration.

-

-

Sample Preparation: Grind a small amount (~1-2 mg) of 3-amino-4-bromoisoxazole with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first, then record the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of ions and is a definitive tool for confirming molecular weight and elemental composition.

-

Key Diagnostic Feature: The most telling feature in the mass spectrum of 3-amino-4-bromoisoxazole would be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost identical intensity, which is a clear signature for the presence of a single bromine atom.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject a small volume (e.g., 1-5 µL) of the solution into a liquid chromatography-mass spectrometry (LC-MS) system. Use a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound.

-

Ionization: Ionize the eluting compound using an appropriate source, such as electrospray ionization (ESI), in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum, scanning a mass range that includes the expected molecular weight (e.g., 100-300 m/z).

-

Data Analysis: Identify the molecular ion peaks corresponding to [M+H]⁺ for both bromine isotopes (~163.95 and ~165.95 m/z).

Synthesis and Chemical Reactivity

The synthesis of N-substituted 3-aminoisoxazoles can be challenging. Direct nucleophilic aromatic substitution (SNAr) on 3-haloisoxazoles often requires harsh conditions and has limited scope.[6] However, more effective and reliable methodologies have been developed.

A highly efficient, two-step procedure involves the use of 3-bromoisoxazoline precursors.[6][7] This method circumvents the difficulties associated with the low reactivity of the aromatic 3-haloisoxazole.

-

Addition-Elimination: A readily available 3-bromoisoxazoline reacts with an amine in the presence of a base to afford a 3-aminoisoxazoline intermediate.

-

Oxidation: The 3-aminoisoxazoline is then oxidized to the aromatic 3-aminoisoxazole in high yield, often using an iodine-mediated protocol.[6][7]

Caption: High-level workflow for the synthesis of 3-aminoisoxazoles.

The reactivity of 3-amino-4-bromoisoxazole is dominated by its two functional groups. The amino group can be acylated, alkylated, or used in the formation of ureas and sulfonamides. The bromine atom is a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-based substituents at the 4-position. This dual reactivity makes it a powerful intermediate for building molecular complexity.

Relevance in Drug Discovery and Development

The isoxazole core is a cornerstone of many therapeutic agents, and functionalized derivatives like 3-amino-4-bromoisoxazole are critical for advancing drug discovery programs.[1]

-

Scaffold for Bioactive Molecules: Its structure serves as a starting point for synthesizing compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][8]

-

Antibacterial Agents: The 3-aminoisoxazole moiety is a well-established pharmacophore in antibacterial drugs. It is a key component of sulfamethoxazole, a widely used sulfonamide antibiotic that inhibits bacterial folic acid synthesis. The ability to easily synthesize derivatives from 3-amino-4-bromoisoxazole allows for the exploration of new antibacterial agents to combat antimicrobial resistance.[9]

-

Enzyme Inhibition: Isoxazole derivatives are being actively investigated as inhibitors of various enzymes. For instance, they have been developed as inhibitors of bacterial serine acetyltransferase, an enzyme involved in L-cysteine biosynthesis, which is a promising target for novel antibacterial adjuvants.[9]

Caption: Role of 3-amino-4-bromoisoxazole in drug development logic.

Safety, Handling, and Storage

As a laboratory chemical, 3-amino-4-bromoisoxazole requires careful handling to minimize risk. The following guidelines are based on data for the closely related and structurally similar 3-amino-4-bromo-5-methylisoxazole.[10][11]

GHS Hazard Classification:

-

H315: Causes skin irritation.[11]

-

H319: Causes serious eye irritation.[11]

-

H335: May cause respiratory irritation.[11]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[12]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Use a laboratory coat to prevent skin contact.

-

Respiratory Protection: If handling fine powders outside of a fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]

Handling and Storage

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13] Avoid generating dust.[12] Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area.[13] Keep the container tightly sealed when not in use. Store away from incompatible materials such as strong oxidizing agents and strong acids.[12]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[13]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[13]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and give a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]

- 3. 4-Bromoisoxazol-3-amine | C3H3BrN2O | CID 79557804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. B20138.03 [thermofisher.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Amino-4-bromo-5-methylisoxazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. 4-Bromo-5-methyl-1,2-oxazol-3-amine | C4H5BrN2O | CID 2774464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. 3-AMINO-4-BROMO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

Spectroscopic Data for 4-Bromoisoxazol-3-amine: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromoisoxazol-3-amine (CAS No. 1519318-68-3).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. While experimental spectra for this compound are not widely available in peer-reviewed literature, this guide synthesizes predicted data based on established spectroscopic principles and comparative analysis with structurally related compounds.

Introduction to this compound and its Spectroscopic Characterization

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a bromine atom and an amino group. The unique electronic properties of the isoxazole ring, combined with the influence of the electron-withdrawing bromine and electron-donating amino group, result in a distinct spectroscopic profile. Understanding this profile is crucial for its identification, purity assessment, and the elucidation of its role in various chemical reactions and biological assays. This guide provides a foundational understanding of its structural features through the lens of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR data for this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the isoxazole ring proton and the amine protons.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.6 | Singlet | 1H | H5 (Isoxazole ring) |

| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

Expertise & Experience in Interpretation:

-

H5 Proton: The isoxazole ring proton at the 5-position is expected to appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift is predicted to be in the downfield region (around 8.3-8.6 ppm) due to the deshielding effects of the electronegative oxygen and nitrogen atoms within the ring.

-

Amine Protons: The protons of the primary amine group are expected to appear as a broad singlet. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon environment of the isoxazole ring.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~155 - 160 | C3 (C-NH₂) |

| ~90 - 95 | C4 (C-Br) |

| ~150 - 155 | C5 |

Expertise & Experience in Interpretation:

-

C3 Carbon: The carbon atom attached to the amino group (C3) is expected to have a chemical shift in the range of 155-160 ppm.

-

C4 Carbon: The carbon bearing the bromine atom (C4) is predicted to be significantly shielded compared to the other ring carbons, with an expected chemical shift around 90-95 ppm. This is a characteristic feature of carbons attached to bromine in heterocyclic systems.

-

C5 Carbon: The C5 carbon is anticipated to be in the downfield region, similar to C3, due to its proximity to the ring oxygen and nitrogen.

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample.

-

Dissolution: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

-

Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode |

| 3400 - 3200 | N-H (Primary Amine) | Symmetric & Asymmetric Stretching |

| 1650 - 1580 | N-H (Primary Amine) | Bending (Scissoring) |

| ~1620 | C=N (Isoxazole Ring) | Stretching |

| ~1450 | C=C (Isoxazole Ring) | Stretching |

| ~1300 | C-N (Aromatic Amine) | Stretching |

| ~1100 | N-O (Isoxazole Ring) | Stretching |

| Below 700 | C-Br | Stretching |

Expertise & Experience in Interpretation:

-

N-H Stretching: As a primary amine, two distinct bands are expected in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[2][3]

-

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is anticipated between 1650 and 1580 cm⁻¹.[2][3]

-

Isoxazole Ring Vibrations: The C=N, C=C, and N-O stretching vibrations of the isoxazole ring will give rise to a series of bands in the fingerprint region.

-

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear at a low frequency, typically below 700 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

Caption: Workflow for FTIR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Data

-

Molecular Formula: C₃H₃BrN₂O

-

Molecular Weight: 162.97 g/mol [1]

-

Predicted Molecular Ion Peak (M⁺): m/z 162 and 164 (in an approximate 1:1 ratio)

Expertise & Experience in Interpretation:

-

Isotopic Pattern: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity at m/z 162 (for ⁷⁹Br) and m/z 164 (for ⁸¹Br). This is a definitive indicator of the presence of one bromine atom in the molecule.

-

Fragmentation: Plausible fragmentation pathways could involve the loss of CO, HCN, or the bromine atom, leading to fragment ions that can help to confirm the structure.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The characteristic bromine isotopic pattern should be observed for this ion as well.

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Bromoisoxazol-3-amine Derivatives

Foreword: Unveiling the Architectural Nuances of a Privileged Scaffold

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry.[1] The 4-bromoisoxazol-3-amine scaffold represents a privileged heterocyclic system, variants of which have shown a wide array of biological activities. The strategic placement of the bromine atom and the amino group on the isoxazole ring provides a versatile platform for synthetic diversification and fine-tuning of physicochemical properties. Understanding the crystal structure of derivatives of this core is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-receptor interactions, and guiding rational drug design.

This technical guide provides a comprehensive exploration of the multifaceted approach to the crystal structure analysis of this compound derivatives. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights into obtaining high-quality structural data and interpreting it effectively. We will journey through the gold-standard technique of single-crystal X-ray crystallography, complementary spectroscopic characterization methods, and the increasingly vital role of computational modeling.

I. The Strategic Imperative for Structural Elucidation

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[2] This arrangement imparts unique electronic and conformational properties, making it a valuable component in medicinal chemistry. The introduction of a bromine atom at the 4-position and an amino group at the 3-position further functionalizes the ring, creating opportunities for diverse intermolecular interactions that govern crystal packing and, ultimately, biological function.

A thorough understanding of the three-dimensional arrangement of atoms within these molecules, including bond lengths, bond angles, and torsion angles, is critical for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to inform the design of more potent and selective compounds.

-

Rational Drug Design: Engineering molecules with optimal geometries to fit into the binding sites of biological targets.

-

Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound implications for its stability, solubility, and bioavailability.

-

Intellectual Property Protection: Defining the precise solid-state structure of a novel chemical entity.

II. The Cornerstone of Structural Analysis: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction remains the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule. This powerful technique provides a detailed atomic-level picture of the molecule's conformation and its interactions with neighboring molecules in the crystalline state.

A. The Crystallization Imperative: From Solution to Ordered Solid

The journey to a crystal structure begins with the often-challenging yet critical step of growing high-quality single crystals. For this compound derivatives, which often possess a combination of polar (amine) and nonpolar (brominated ring) features, a systematic approach to solvent screening is essential.

Field-Proven Crystallization Strategies for Halogenated Heterocycles:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. This is often the first method attempted due to its simplicity.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. Slow diffusion of the anti-solvent into the solution gradually reduces the compound's solubility, promoting crystallization.

-

Temperature Gradient: A saturated solution is slowly cooled, or in some cases, slowly warmed (for compounds with retrograde solubility), to induce crystallization.

Practical Protocol for Crystallization of this compound Derivatives:

-

Solubility Screening: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water).

-

Trial Crystallizations: Based on the solubility screen, set up small-scale crystallization trials using the methods described above. For vapor diffusion, a common and often successful approach is to dissolve the compound in a polar solvent like ethyl acetate or acetonitrile and use a non-polar anti-solvent such as hexane or diethyl ether.

-

Patience and Observation: Crystal growth can take anywhere from a few hours to several weeks. It is crucial to set up the experiments in a vibration-free environment and to monitor them periodically under a microscope. The presence of halogens in the molecule can sometimes facilitate crystallization.[3]

-

Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they should be carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and preserve the crystal quality.

B. The X-ray Diffraction Experiment: From Crystal to Diffraction Pattern

Once a suitable crystal is obtained, it is subjected to a focused beam of monochromatic X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.

C. Structure Solution and Refinement: From Data to Molecular Model

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The intensities of the diffraction spots are then used to solve the "phase problem" and generate an initial electron density map. From this map, the positions of the atoms can be determined and a molecular model can be built. This model is then refined using a least-squares method to achieve the best possible fit with the experimental data.

D. Comparative Crystallographic Data of this compound Derivatives

The following table presents a comparison of key crystallographic parameters for two derivatives of the this compound core. This comparative approach allows for an understanding of how substitution on the isoxazole ring and the amino group influences the crystal packing and molecular geometry.

| Parameter | 4-Bromo-5-methyl-1,2-oxazol-3-amine[4][5] | N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine[1] |

| Formula | C4H5BrN2O | C12H11BrN2O |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 6.4176 | 7.6406 |

| b (Å) | 7.1023 | 8.8709 |

| c (Å) | 7.5370 | 9.1052 |

| α (°) | 94.502 | 97.024 |

| β (°) | 100.535 | 102.961 |

| γ (°) | 115.558 | 92.786 |

| Volume (ų) | Not specified | 595.06 |

| Z | 2 | 2 |

| Key Intermolecular Interactions | Hydrogen bonding, Halogen bonding | π-π stacking, C-H···O interactions |

III. A Multi-faceted Approach: Spectroscopic Characterization

While X-ray crystallography provides the definitive solid-state structure, a comprehensive analysis requires corroboration from various spectroscopic techniques. These methods provide valuable information about the molecular structure in solution and confirm the identity and purity of the synthesized compounds.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

¹H NMR Spectroscopy:

-

Chemical Shift (δ): The position of a signal in the spectrum provides information about the electronic environment of the proton. Protons on the isoxazole ring will have characteristic chemical shifts.

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to the influence of neighboring protons and provides information about the connectivity of atoms.

¹³C NMR Spectroscopy:

-

Provides information about the carbon framework of the molecule.

-

The chemical shifts of the carbon atoms in the isoxazole ring are particularly diagnostic.

Practical Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous assignment of all proton and carbon signals.[6]

B. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound derivatives, key vibrational bands to look for include:

-

N-H stretching: Typically in the range of 3300-3500 cm⁻¹ for the amino group.

-

C=N and C=C stretching: Within the isoxazole ring, usually in the 1500-1650 cm⁻¹ region.

-

N-O stretching: Characteristic of the isoxazole ring, often found around 1400 cm⁻¹.

-

C-Br stretching: Typically observed in the fingerprint region at lower wavenumbers.

C. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and can offer structural information through the analysis of its fragmentation pattern.

-

Molecular Ion Peak (M+): The peak corresponding to the intact molecule minus one electron gives the molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass units.[7][8] This isotopic signature is a powerful diagnostic for the presence of a single bromine atom in the molecule.

-

Fragmentation Pattern: The way a molecule breaks apart upon ionization can provide clues about its structure. The fragmentation of the isoxazole ring can lead to characteristic fragment ions.

IV. The Digital Frontier: Computational Modeling with Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), have become an indispensable complement to experimental techniques in structural analysis. DFT calculations can be used to:

-

Optimize Molecular Geometry: Predict the lowest energy conformation of a molecule in the gas phase.

-

Calculate Spectroscopic Properties: Predict NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.

-

Analyze Intermolecular Interactions: Investigate the nature and strength of non-covalent interactions, such as hydrogen bonds and halogen bonds, that govern crystal packing.

-

Elucidate Electronic Structure: Visualize molecular orbitals (e.g., HOMO and LUMO) to understand the electronic properties and reactivity of the molecule.

Practical Protocol for DFT Geometry Optimization:

-

Input File Preparation: Build the molecular structure of the this compound derivative using a molecular modeling program.

-

Calculation Setup: In a computational chemistry software package, set up a geometry optimization calculation using an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[9]

-

Job Submission and Analysis: Submit the calculation and, upon completion, analyze the optimized geometry, calculated energies, and predicted spectroscopic data. A frequency calculation should also be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[7][10]

V. Deciphering the Supramolecular Architecture: Intermolecular Interactions

The arrangement of molecules in a crystal, known as the crystal packing, is dictated by a complex interplay of intermolecular interactions. In this compound derivatives, several key interactions are expected to play a significant role:

-

Hydrogen Bonding: The amino group is a potent hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. These interactions are often a primary driving force in the crystal packing of these compounds.

-

Halogen Bonding: The bromine atom can participate in halogen bonds, where it acts as an electrophilic "σ-hole" and interacts with a nucleophilic atom (e.g., oxygen or nitrogen) on an adjacent molecule.

-

π-π Stacking: The aromatic isoxazole ring and any aryl substituents can engage in π-π stacking interactions, which contribute to the overall stability of the crystal lattice.

-

van der Waals Forces: These non-specific interactions, although individually weak, collectively contribute significantly to the crystal packing energy.

The analysis of these interactions in the crystal structures of a series of derivatives can provide valuable insights into how subtle changes in molecular structure can lead to significant differences in solid-state properties.

VI. Conclusion: An Integrated Approach to Structural Mastery

The comprehensive structural analysis of this compound derivatives is a synergistic endeavor that leverages the strengths of multiple analytical techniques. Single-crystal X-ray crystallography provides the definitive solid-state structure, while spectroscopic methods (NMR, IR, MS) offer crucial corroborating evidence and insights into the solution-state structure. Computational modeling with DFT provides a theoretical framework for understanding the molecule's intrinsic properties and interpreting experimental data.

By embracing this integrated approach, researchers in drug discovery and materials science can gain a deep and nuanced understanding of the structural landscape of this important class of compounds, thereby accelerating the development of new and improved therapeutic agents and functional materials.

References

- 1. N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. uni-saarland.de [uni-saarland.de]

- 5. 4-Bromo-5-methyl-1,2-oxazol-3-amine | C4H5BrN2O | CID 2774464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. medium.com [medium.com]

- 8. whitman.edu [whitman.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents.[2] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of these activities, delving into mechanisms of action, quantitative data, and key experimental protocols to empower researchers in the field of drug discovery.

Anticancer Activity of Isoxazole-Containing Compounds

Isoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and migration.[5][6] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes and protein chaperones to the disruption of signaling pathways essential for tumor growth.[7][8]

Mechanism of Action: Inhibition of Heat Shock Protein 90 (Hsp90)

A prominent mechanism through which isoxazole derivatives exert their anticancer effects is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone responsible for the conformational maturation and stability of numerous client proteins involved in oncogenesis.[9][10] By inhibiting Hsp90, isoxazole-based compounds trigger the degradation of these client proteins, leading to cell cycle arrest and apoptosis.[11]

A notable example of an isoxazole-containing Hsp90 inhibitor is NVP-AUY922 (Luminespib) . This compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90, potently inhibiting its chaperone function.[10] This leads to the degradation of key oncogenic proteins such as HER2, EGFR, and AKT, resulting in potent anti-proliferative activity in various cancer cell lines.[11][12]

Signaling Pathway: Hsp90 Inhibition by Isoxazole Derivatives

Caption: Hsp90 inhibition by an isoxazole derivative.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of isoxazole derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[3]

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| NVP-AUY922 | BT-474 (Breast) | 0.007 | [10] |

| Compound 40f | HCT116 (Colon) | 0.009 | [10] |

| IXZ3 | A549 (Lung) | 0.95 | [13] |

| Curcumin-isoxazole derivative | MCF-7 (Breast) | 3.97 | [14] |

| Diosgenin-isoxazole derivative | MCF-7 (Breast) | 9.15 | [14] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the IC₅₀ of an isoxazole-containing compound against a cancer cell line.[5][15]

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Isoxazole compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the isoxazole compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow: MTT Assay

Caption: A generalized workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Isoxazole Derivatives

The isoxazole scaffold is a key component in several clinically important antibacterial and antifungal agents.[16][17] The structural versatility of the isoxazole ring allows for the development of compounds with a broad spectrum of activity against various pathogens.[14]

Mechanism of Action

The antimicrobial mechanisms of isoxazole-containing compounds are varied. For instance, the sulfonamide antibiotic sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids, and its inhibition leads to bacteriostasis.

Quantitative Data: In Vitro Antimicrobial Activity

The in vitro efficacy of antimicrobial agents is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[18]

| Compound/Drug | Microorganism | MIC (µg/mL) | Reference |

| Cloxacillin | Staphylococcus aureus | 100 | [19] |

| Isoxazole derivative 178f | Escherichia coli | 95 | [19] |

| Isoxazole derivative 4e | Candida albicans | 6-60 | [20] |

| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivative | Staphylococcus aureus | 1.56 - 6.25 | [20] |

| Isoxazole derivative 42e | Salmonella typhi | 100 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of an isoxazole derivative against a bacterial strain using the broth microdilution method.[18][21][22]

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Isoxazole compound stock solution (in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the isoxazole compound in CAMHB directly in the 96-well plate.

-

Inoculum Preparation: Adjust the turbidity of a bacterial suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Anti-inflammatory Properties of Isoxazole Compounds

Several isoxazole derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[23][24] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

Mechanism of Action: Selective COX-2 Inhibition

The therapeutic efficacy of many anti-inflammatory drugs is based on the inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[25][26] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is desirable to minimize gastrointestinal side effects.[27] Valdecoxib , an isoxazole-containing non-steroidal anti-inflammatory drug (NSAID), is a selective COX-2 inhibitor.[28][29] Its diaryl-substituted isoxazole structure with a phenylsulfonamide moiety allows it to bind with high affinity to the larger active site of COX-2.[1]

The immunomodulatory drug leflunomide is another example. Its active metabolite, teriflunomide, inhibits dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines in proliferating lymphocytes, thereby suppressing the immune response and inflammation.[2][30][31][32][33]

Signaling Pathway: Mechanism of Action of Valdecoxib

Caption: Valdecoxib selectively inhibits the COX-2 enzyme.

Quantitative Data: In Vitro COX-2 Inhibitory Activity

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Valdecoxib | 0.005 | 2.7 | 540 | [34] |

| Mofezolac | >50 | 0.0079 | <0.0016 | [34] |

| IXZ3 | 0.95 | - | - | [13] |

Experimental Protocol: COX-2 Inhibitor Screening Assay

This protocol provides a general method for screening the inhibitory activity of isoxazole compounds against COX-2.[9][35][36][37][38]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

Heme

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., Amplex™ Red)

-

Isoxazole test compounds

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX-2 enzyme, heme, and test compounds in COX Assay Buffer.

-

Enzyme and Inhibitor Incubation: Add the COX-2 enzyme to the wells of a 96-well plate. Then, add the test compounds at various concentrations. Include a positive control (a known COX-2 inhibitor) and a negative control (no inhibitor). Incubate for a specified time at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the fluorometric probe to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 590 nm for Amplex™ Red).

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC₅₀ value.

Conclusion

The isoxazole scaffold represents a highly valuable and versatile class of compounds in drug discovery.[1] Its synthetic accessibility, coupled with the ability to modulate a wide range of biological targets, underscores its continued importance in the development of new medicines for cancer, infectious diseases, and inflammatory disorders.[3][4] This technical guide has provided an overview of the key biological activities of isoxazole-containing compounds, complete with detailed experimental protocols and visual representations of their mechanisms of action, to aid researchers in their quest for novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. UpToDate 2018 [doctorabad.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. espublisher.com [espublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Broth Microdilution | MI [microbiology.mlsascp.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 23. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ClinPGx [clinpgx.org]

- 26. Valdecoxib (Bextra) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 27. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. accessdata.fda.gov [accessdata.fda.gov]

- 30. Leflunomide - Wikipedia [en.wikipedia.org]

- 31. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 34. researchgate.net [researchgate.net]

- 35. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 36. cdn.caymanchem.com [cdn.caymanchem.com]

- 37. assaygenie.com [assaygenie.com]

- 38. sigmaaldrich.com [sigmaaldrich.com]

The Versatile Architect: A Technical Guide to 4-Bromoisoxazol-3-amine as a Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel functional molecules. Among the vast arsenal of heterocyclic scaffolds, 4-Bromoisoxazol-3-amine has emerged as a particularly valuable and versatile architect, offering a unique combination of reactive handles and a privileged isoxazole core. This guide provides an in-depth exploration of this powerful building block, from its fundamental properties and synthesis to its diverse applications in the construction of complex molecular architectures.

Core Characteristics of this compound

This compound, with the chemical formula C₃H₃BrN₂O, is a five-membered heterocyclic compound featuring an isoxazole ring substituted with a bromine atom at the 4-position and an amine group at the 3-position[1]. This strategic arrangement of functional groups dictates its reactivity and renders it a highly sought-after intermediate in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₃H₃BrN₂O | PubChem[1] |

| Molecular Weight | 162.97 g/mol | PubChem[1] |

| IUPAC Name | 4-bromo-1,2-oxazol-3-amine | PubChem[1] |

| CAS Number | 1519318-68-3 | PubChem[1] |

The isoxazole ring itself is a key structural motif in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and other non-covalent interactions, as well as its metabolic stability. The presence of the bromine atom provides a reactive site for a wide array of cross-coupling reactions, while the primary amine group offers a nucleophilic center for further functionalization.

Synthesis of the Building Block: A Practical Approach

While several synthetic routes to substituted 3-aminoisoxazoles have been reported, a direct and detailed protocol for the synthesis of this compound can be adapted from established methods involving the bromination of a suitable 3-aminoisoxazole precursor. A plausible and practical approach involves the electrophilic bromination of 3-aminoisoxazole.

Experimental Protocol: Bromination of 3-Aminoisoxazole

This protocol is a representative procedure and may require optimization based on laboratory conditions and available starting materials.

Materials:

-

3-Aminoisoxazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoisoxazole (1.0 eq) in anhydrous acetonitrile.

-

Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-